molecular formula C16H24N2O5S2 B2736365 4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1903166-51-7

4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2736365
CAS No.: 1903166-51-7
M. Wt: 388.5
InChI Key: HFXRWEMRFSTYQU-UHFFFAOYSA-N
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Description

The compound “4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The molecule also contains a methoxyphenyl group, which is a common substituent in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several distinct functional groups, including the piperazine ring, the sulfonyl group, and the methoxyphenyl group . These groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the sulfonyl group, and the methoxyphenyl group . These groups could potentially participate in various chemical reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting its solubility in various solvents .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies : Compounds structurally similar to "4-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide" have been synthesized and their structures confirmed by single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations provide insights into reactive sites, demonstrating the compounds' electrophilic and nucleophilic nature. This approach aids in understanding the molecular configurations and interactions within crystals, contributing to the field of crystal engineering and design (Kumara et al., 2017).

Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Research into the synthesis of potent PPARpan agonists and other pharmacologically relevant compounds involves complex chemical reactions, demonstrating the versatility of piperazine derivatives in drug development. The detailed synthesis processes, including regioselective bond formations and practical methods for incorporating functional groups, highlight the compound's utility in medicinal chemistry (Guo et al., 2006).

Pharmacological Applications

  • Serotonin Receptor Antagonists : Piperazine derivatives have been evaluated for their role as serotonin receptor antagonists, showing potential in treating various neurological and psychiatric disorders. The research on these compounds underscores the importance of piperazine structures in designing drugs with specific receptor target selectivity, contributing to the development of novel therapeutic agents (Yoon et al., 2008).

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]thiane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S2/c1-23-15-4-2-3-5-16(15)25(21,22)18-10-8-17(9-11-18)14-6-12-24(19,20)13-7-14/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXRWEMRFSTYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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